molecular formula C2H3Cl2FO2S B13181345 1,2-Dichloroethane-1-sulfonyl fluoride CAS No. 1717-02-8

1,2-Dichloroethane-1-sulfonyl fluoride

Cat. No.: B13181345
CAS No.: 1717-02-8
M. Wt: 181.01 g/mol
InChI Key: JMHLQYNLKPPEFF-UHFFFAOYSA-N
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Description

1,2-Dichloroethane-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their stability and reactivity, making them valuable in various chemical processes. This compound is particularly notable for its applications in organic synthesis and as an intermediate in the production of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloroethane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 1,2-dichloroethane with sulfuryl fluoride (SO2F2) under controlled conditions. This reaction typically requires a catalyst, such as iron (III) chloride (FeCl3), to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of electrochemical fluorination techniques. This method allows for the efficient conversion of 1,2-dichloroethane to the desired sulfonyl fluoride compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloroethane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .

Scientific Research Applications

1,2-Dichloroethane-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dichloroethane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to react readily with nucleophilic sites on target molecules. This reactivity is exploited in various applications, including the development of covalent inhibitors that modify specific amino acid residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloroethane-1-sulfonyl fluoride is unique due to its specific combination of chlorine and sulfonyl fluoride groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and resistance to hydrolysis .

Properties

CAS No.

1717-02-8

Molecular Formula

C2H3Cl2FO2S

Molecular Weight

181.01 g/mol

IUPAC Name

1,2-dichloroethanesulfonyl fluoride

InChI

InChI=1S/C2H3Cl2FO2S/c3-1-2(4)8(5,6)7/h2H,1H2

InChI Key

JMHLQYNLKPPEFF-UHFFFAOYSA-N

Canonical SMILES

C(C(S(=O)(=O)F)Cl)Cl

Origin of Product

United States

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